molecular formula C8H10O2 B082514 4-Methoxy-3-methylphenol CAS No. 14786-82-4

4-Methoxy-3-methylphenol

Cat. No.: B082514
CAS No.: 14786-82-4
M. Wt: 138.16 g/mol
InChI Key: ILASIIGKRFKNQC-UHFFFAOYSA-N
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Description

4-Methoxy-3-methylphenol, also known as 4-methoxy-m-cresol, is an organic compound with the molecular formula C8H10O2. It is a derivative of phenol, characterized by a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring. This compound is commonly used in various industrial and research applications due to its unique chemical properties .

Scientific Research Applications

4-Methoxy-3-methylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a model substrate for studying enzymatic activity and protein structure.

    Medicine: Research has shown its potential antioxidant and anti-inflammatory properties, making it a candidate for developing therapeutic agents.

    Industry: It is used in the production of antioxidants, fragrances, and dyes.

Safety and Hazards

According to the safety data sheet, 4-Methoxy-3-methylphenol may form combustible dust concentrations in air. It is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation. It is also toxic to aquatic life and can have long-lasting effects .

Mechanism of Action

Mode of Action

One study suggests that phenolic compounds like 4-Methoxy-3-methylphenol can inhibit the polymerization of acrylic monomers. The inhibition process involves three main steps :

Pharmacokinetics

As a small molecule (molecular weight: 1381638 ), it is likely to be absorbed and distributed throughout the body. Its metabolism and excretion would depend on various factors, including its interactions with metabolic enzymes and transport proteins.

Result of Action

Based on its potential inhibitory action on the polymerization of acrylic monomers , it may influence the structure and function of polymers within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-3-methylphenol can be synthesized through several methods. One common approach involves the methylation of 3-methylphenol (m-cresol) using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete methylation .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methylation reactions. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-3-methylphenol is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and biological activity. This dual substitution pattern enhances its antioxidant and anti-inflammatory properties compared to its analogs .

Properties

IUPAC Name

4-methoxy-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6-5-7(9)3-4-8(6)10-2/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILASIIGKRFKNQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70304966
Record name 4-Methoxy-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14786-82-4
Record name 14786-82-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168522
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methoxy-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The synthesis for the phenol was a two step synthesis via the Vilsmer-Haack condensation to obtain the aldehyde and then by the Baeyer-Villiger oxidation to give the phenol. Phosphorus oxychloride (5.1 mL, 0.057 mol) was added the dropwise to a solution of 2-methylanisole (5.33 mL, 0.043 mol) in dimethylformamide (6 g) under nitrogen. After addition, the mixture was heated and refluxed for 4 h, cooled then added to 100 mL of water. An excess of 10% NaOH was added and the solution was extracted with 4×100 mL of ether. The ether layers were washed with water and then brine solution, dried over magnesium sulfate and evaporated under reduced pressure. The dark oil that remained (5.0 g, 77%) was purified by column chromatography (silica gel: 90% hexane, 10% ethyl acetate). The remaining oil (1.78 g, 28%) was dissolved in dichloromethane (100 mL) and then 3.03 g, (0.018 mol) 3-chloroperbenzoic acid was added. The mixture was refluxed under nitrogen for ˜5 h, cooled, and then evaporated under reduced pressure. The residue was dissolved in ethyl acetate and washed with aqueous saturated sodium bicarbonate. The organic layer was dried over magnesium sulfate and evaporated under reduced pressure. The dark oil that remained was dissolved in 7 mL of methanol and 5.5 mL of 10% aqueous potassium hydroxide solution was added. The solution was stirred under nitrogen for ˜2 h, water was added, and the solution was extracted with ether. The ether layers were combined and washed with saturated sodium bicarbonate solution and then with water. The ether was dried over magnesium sulfate and evaporated under reduced pressure. The oil that remained (1.21 g, 74%) was recrystallized twice with hexane to give long white needles (0.34 g, <1%). The purity was assessed by NMR and GC-MS.
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Yield
1%

Synthesis routes and methods II

Procedure details

4-Methoxy-3-methylphenol was prepared according to the procedures described in Higgins et al., “An Assessment of the Reaction Energetics for Cytochrome P450-Mediated Reactions,” Arch. Biochem. Biophys. (2001); 385: 220-30. Specifically, phosphorus oxychloride (5.1 ml, 0.057 mol) was added dropwise to a solution of o-methylanisole (5.33 ml, 0.043 mol) in dimethylformamide (6 g) under nitrogen. After addition, the mixture was heated and refluxed for 4 hours, cooled, and then added to 100 ml of water. To the solution, 10% NaOH was added and the solution was extracted with 4×100 ml of ether. The ether layers were washed with water and then brine solution, dried over magnesium sulfate, and evaporated under reduced pressure. The dark oil that remained (5.0 g, 77%) was purified by column chromatography (silica gel: 90% hexane, 10% ethyl acetate). The purified oil (1.78 g, 28%) was dissolved in dichloromethane (100 ml) and then 3.03 g (0.018 mol) 3-chloroperbenzoic acid was added. The mixture was refluxed under nitrogen for ˜5 hours, cooled, and evaporated under reduced pressure. The residue was dissolved in ethyl acetate and washed with aqueous saturated sodium bicarbonate. The organic layer was dried over magnesium sulfate and evaporated under reduced pressured. The dark oil that remained was dissolved in 7 ml of methanol and 5.5 ml of 10% aqueous potassium hydroxide solution was added. The solution was stirred for ˜2 hours, water was added, and the solution was extracted with ether. The ether layers were combined and washed with saturated sodium bicarbonate solution and then with water. The ether was dried over magnesium sulfate and evaporated under reduced pressure. The oil that remained (1.21 g, 74%) was recrystallized twice with hexane to give 4-methoxy-3-methyl-phenol as long white needles.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions that 4-methoxy-3-methylphenol was the main compound found in the chloroform extract of Amburana cearensis. Was the compound itself tested against the bacteria, or only the extract?

A1: The research paper primarily focused on testing the chloroform extract of Amburana cearensis against various bacterial species. While this compound was identified as the major component , the study also investigated the antibacterial activity of a commercially available analogue, 2-methoxy-4-methylphenol, to gain insights into the potential of this class of compounds. The study found that the analogue exhibited promising antibacterial activity against all tested bacterial species, including multidrug-resistant strains, while the crude extract displayed limited activity. This suggests that 2-methoxy-4-methylphenol, and potentially other similar compounds, could be valuable leads for developing new antibacterial agents. Further research is needed to fully characterize the activity of this compound itself.


  1. Phytochemistry and Preliminary Assessment of the Antibacterial Activity of Chloroform Extract of Amburana cearensis (Allemão) A.C. Sm. against Klebsiella pneumoniae Carbapenemase-Producing Strains.

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